Regulatory Acceptability: N-Nitroso vs. C-Nitroso Impurity Classification
The compound serves as the definitive reference standard for Baricitinib Nitroso Impurity 89, a C-nitroso (aryl nitroso) impurity, which contrasts with the N-nitroso (nitrosamine) impurities such as Baricitinib Desethylsulfonyl N-Nitroso Impurity. While N-nitroso impurities are known for their high genotoxic potential and are subject to stringent limits (e.g., acceptable intake of 26.5 ng/day for N-nitrosamines in the case of baricitinib), the C-nitroso class may exhibit different reactivity and mutagenic profiles, potentially falling under the less restrictive Threshold of Toxicological Concern (TTC) of 1.5 µg/day [1]. The specific 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine standard allows for the precise determination of this distinct impurity class within the baricitinib product, enabling correct risk categorization and compliance.
| Evidence Dimension | Regulatory control threshold |
|---|---|
| Target Compound Data | C-Nitroso (aryl nitroso) impurity; potentially subject to general ICH M7 TTC of 1.5 µg/day |
| Comparator Or Baseline | N-Nitroso Baricitinib (nitrosamine); acceptable intake limit calculated to be 26.5 ng/day |
| Quantified Difference | Approximately 56-fold higher allowable intake for the C-nitroso class (1.5 µg/day vs 26.5 ng/day), based on class-based toxicological concern |
| Conditions | Regulatory framework per ICH M7(R1) guideline; specific acceptance limits depend on the outcome of a confirmatory Ames test and structure-activity relationship (SAR) assessment. |
Why This Matters
Procuring the correct C6-nitroso reference standard is essential to avoid misclassifying the impurity as a highly potent N-nitrosamine, which would trigger unnecessarily stringent and costly control strategies.
- [1] ICH. (2017). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. View Source
